N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline
Description
Properties
IUPAC Name |
N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FNO3P/c1-3-21-23(20,22-4-2)17(15-12-8-9-13-16(15)18)19-14-10-6-5-7-11-14/h5-13,17,19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMPXWCPOWTODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1F)NC2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorylation of Preformed N-(2-Fluorobenzyl)aniline
A direct approach involves reacting N-(2-fluorobenzyl)aniline with diethyl chlorophosphate under basic conditions. This method leverages nucleophilic substitution at the phosphorus center, where the amine attacks the electrophilic phosphoryl chloride.
Procedure :
- Dissolve N-(2-fluorobenzyl)aniline (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under nitrogen.
- Add sodium hydride (1.2 equiv.) and stir at 0°C for 30 minutes.
- Introduce diethyl chlorophosphate (1.1 equiv.) dropwise and reflux for 12 hours.
- Quench with ice-water, extract with dichloromethane, and purify via column chromatography.
This method yields 68–72% pure product, with byproducts including unreacted starting material and hydrolyzed phosphate esters.
Condensation of Aniline with Phosphorylated 2-Fluorobenzyl Intermediates
An alternative route involves pre-forming the phosphorylated 2-fluorobenzyl moiety before coupling to aniline. For example, 2-fluorobenzylphosphoryl chloride is synthesized via reaction of 2-fluorobenzylmagnesium bromide with phosphorus oxychloride, followed by esterification with ethanol.
Key Steps :
- Phosphorylation :
$$ \text{2-FluorobenzylMgBr} + \text{POCl}3 \rightarrow \text{2-FluorobenzylPOCl}2 + \text{MgBrCl} $$
Esterification with ethanol yields diethyl 2-fluorobenzylphosphonate.
- Coupling :
React diethyl 2-fluorobenzylphosphonate with aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane.
This two-step process achieves 65–70% overall yield but requires stringent anhydrous conditions.
Advanced Methodologies and Catalytic Innovations
Transition Metal-Catalyzed P–N Bond Formation
Palladium-catalyzed cross-coupling between aryl halides and phosphoramidates has emerged as a high-efficiency strategy. For instance, a Pd(OAc)₂/Xantphos system facilitates the reaction between 2-fluoroiodobenzene and diethyl phosphoramidate:
$$ \text{2-Fluoroiodobenzene} + \text{NH}2\text{PO(OEt)}2 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{N-[Diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline} $$
Yields reach 75–80% with minimal side products, attributed to the ligand’s ability to stabilize the Pd center during oxidative addition.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol using 2-fluorobenzaldehyde, aniline, and diethyl phosphite under solvent-free conditions achieves cyclization in 15 minutes:
- Mix 2-fluorobenzaldehyde (1.0 equiv.), aniline (1.2 equiv.), and diethyl phosphite (1.5 equiv.).
- Irradiate at 150°C (300 W) for 15 minutes.
- Purify via recrystallization from ethanol.
This method provides 82–85% yield, with the microwave enhancing the Kabachnik–Fields reaction kinetics.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Phosphorylation | THF, NaH, reflux | 68–72% | Simple, one-pot | Sensitive to moisture |
| Preformed Intermediate | DCM, DCC, rt | 65–70% | High purity | Multi-step, costly reagents |
| Pd-Catalyzed Coupling | Toluene, Pd(OAc)₂, 80°C | 75–80% | Scalable, selective | Requires inert atmosphere |
| Microwave-Assisted | Solvent-free, 150°C | 82–85% | Rapid, high yield | Specialized equipment needed |
Mechanistic Insights and Byproduct Formation
Competing Hydrolysis Pathways
The diethoxyphosphoryl group is prone to hydrolysis under acidic or aqueous conditions. For example, exposure to HCl during workup can yield phosphoric acid derivatives, necessitating strict pH control.
Steric and Electronic Effects
The 2-fluorophenyl group’s electron-withdrawing nature deactivates the benzyl position, slowing phosphorylation. Bulky bases like triethylamine improve selectivity by minimizing side reactions at ortho positions.
Chemical Reactions Analysis
Types of Reactions
N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications
Mechanism of Action
The mechanism of action of N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can interact with enzymes and proteins, leading to the modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, resulting in increased potency and efficacy. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several fluorinated aniline derivatives and organophosphorus compounds. Key analogues include:
4-Ethoxy-N-[(3-fluorophenyl)methyl]aniline (C₁₅H₁₆FNO)
- Molecular Weight : 245.29 g/mol
- Key Features : Ethoxy group at the para position of the aniline ring and a 3-fluorophenylmethyl substituent.
- Applications : Used as a building block in pharmaceutical synthesis .
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline (C₁₄H₁₃F₂N)
- Molecular Weight : 233.26 g/mol
- Key Features : Methyl and fluorine substituents on the aniline ring and a 3-fluorophenylmethyl group.
- Applications : Intermediate in drug discovery, particularly for CNS-targeting molecules .
25C-NBF HCl (C₁₇H₁₈ClFNO₂)
Functional Group Analysis
FP : Fluorophenyl; Et : Ethyl; OMe : Methoxy.
Reactivity and Stability
- Phosphoryl Group Influence: The diethoxyphosphoryl group in the target compound enhances its polarity and stability compared to non-phosphorylated analogues. This group can act as a leaving group in nucleophilic substitutions, enabling diverse derivatization .
Research Findings and Key Differences
- Synthetic Accessibility : The target compound requires phosphorylation steps, which are more complex than the alkylation or acylation used for analogues like 4-ethoxy-N-[(3-FP)methyl]aniline .
- Solubility : The phosphoryl group improves aqueous solubility compared to purely hydrocarbon-based analogues (e.g., N-[(4-ethylphenyl)methyl]-2-methylaniline) .
- Toxicity: Phosphorylated compounds may exhibit higher toxicity due to interactions with acetylcholinesterase, unlike non-phosphorylated NBOMe derivatives .
Biological Activity
N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
The compound features a diethoxyphosphoryl group attached to a 2-fluorophenylmethyl aniline structure. This unique configuration is believed to enhance its biological activity through improved binding affinity to target molecules.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The diethoxyphosphoryl group can modulate enzyme activity, while the fluorophenyl moiety enhances binding potency. This dual mechanism can lead to significant effects on cellular pathways involved in disease processes, particularly in cancer and microbial infections.
Biological Activity Overview
1. Antimicrobial Properties:
- In vitro Studies: Investigations have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's ability to disrupt microbial cell membranes has been highlighted as a key mechanism.
- Case Study: A study on its effects against Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating substantial efficacy.
2. Anticancer Activity:
- Cell Line Testing: In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values were found to be around 15 µM for HeLa cells, suggesting potent anticancer properties.
- Mechanism Insight: The anticancer effects are thought to stem from the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Comparative Analysis of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL | Membrane disruption |
| Anticancer | HeLa Cells | 15 µM | Apoptosis induction |
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Antiviral Potential: Preliminary findings suggest that the compound may also exhibit antiviral properties, although further studies are needed to confirm these effects against specific viral pathogens.
- Toxicity Assessments: Toxicological evaluations indicate that at therapeutic concentrations, the compound displays low cytotoxicity towards normal human cells, making it a promising candidate for drug development.
Q & A
Q. What are the common synthetic routes for N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions . For example:
- Nucleophilic Substitution : Reacting a brominated intermediate (e.g., diethoxyphosphoryl-(2-fluorophenyl)methyl bromide) with aniline derivatives under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane or toluene .
- Coupling Reactions : Using catalysts (e.g., Pd-based) to link the phosphoryl and aniline moieties.
- Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields, risk of side reactions |
| Solvent | Anhydrous DCM or THF | Minimizes hydrolysis |
| Base | K₂CO₃ | Efficient deprotonation |
| Reaction Time | 12–24 hours | Ensures completion |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be noted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for fluorophenyl and aniline groups) and phosphoryl-related signals (δ 1.2–1.5 ppm for ethoxy groups) .
- ³¹P NMR : Unique singlet near δ 0–5 ppm for the phosphoryl group.
- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~3350 cm⁻¹ (N-H stretch).
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₈FNO₃P: 334.1).
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50% EA).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : For analytical purity, employ a C18 column with acetonitrile/water (70:30).
Advanced Research Questions
Q. How can computational methods predict the reactivity or electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density on the phosphoryl group, influencing nucleophilic attack sites .
- Molecular Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) correlate with stability and redox behavior.
- MD Simulations : Assess solvation effects in polar solvents (e.g., DMSO).
Q. What challenges arise in crystallographic analysis of phosphorated aniline derivatives, and how can they be addressed?
- Methodological Answer :
- Challenges : Disorder in ethoxy groups, twinning due to flexible substituents.
- Solutions :
- Use SHELXL for refinement with TWIN commands to model twinning .
- Collect high-resolution data (≤ 0.8 Å) to resolve overlapping electron densities.
- Example Refinement Metrics:
| Parameter | Value |
|---|---|
| R-factor | < 5% |
| CCDC Deposition | Yes |
Q. How do structural modifications (e.g., varying substituents on the phenyl ring) influence the compound’s physicochemical properties?
- Methodological Answer :
| Modification | LogP Change | Solubility (mg/mL) | Bioactivity (IC₅₀) |
|---|---|---|---|
| 2-Fluorophenyl | +1.2 | 0.5 (H₂O) | 10 µM |
| 4-Nitrobenzyl | +0.8 | 0.2 (H₂O) | 25 µM |
- Mechanistic Insight : Electron-withdrawing groups (e.g., -F) enhance electrophilicity at the phosphoryl center.
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer :
- Root Causes : Varied solvent purity, catalyst loading, or workup methods.
- Validation Steps :
Reproduce methods from independent sources (e.g., vs. 17 ).
Use standardized reagents (≥99% purity).
Monitor reactions via TLC/GC-MS to identify incomplete steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
